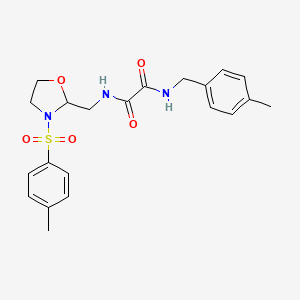

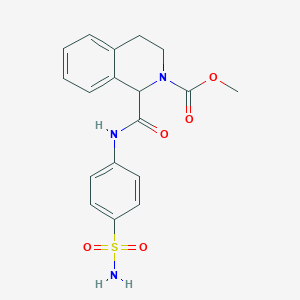

![molecular formula C15H13F2N3O3 B2410649 3-{3-[4-(Difluormethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile CAS No. 956199-40-9](/img/structure/B2410649.png)

3-{3-[4-(Difluormethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile is an intriguing organic molecule with a complex structure and significant potential in various scientific fields. Characterized by its unique chemical arrangement, this compound offers fascinating insights into advanced chemistry and biochemistry applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalyst Development: : Its unique structure aids in the development of novel catalysts.

Organic Synthesis: : Utilized as a building block for more complex organic molecules.

Biology

Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in biochemical pathways.

Protein Binding Studies: : Used in research to study protein-ligand interactions.

Medicine

Drug Development: : Examined for its potential therapeutic effects, particularly in targeting specific proteins or pathways in disease contexts.

Industry

Material Science: : Applied in the synthesis of advanced materials with specific properties.

Agriculture: : Potentially used in the development of agrochemicals.

Wirkmechanismus

Target of Action

The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with TGF-β1 and inhibits its function . TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increases the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels are significantly reduced by the compound’s treatment .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which plays a key role in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, a characteristic feature of fibrosis .

Result of Action

The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesis of this compound involves multi-step processes starting with the preparation of intermediate compounds. The key steps typically include:

Formation of the Pyrazole Core: : Involving cyclization reactions to create the 1H-pyrazol-1-yl group.

Attachment of the Phenyl Ring: : Utilizing electrophilic aromatic substitution reactions to attach the difluoromethoxy and methoxy substituents.

Formylation and Cyanation: : Introducing the formyl and propanenitrile groups through controlled conditions.

Industrial Production Methods

Industrial production methods may utilize continuous flow chemistry for scalable synthesis, emphasizing cost-effectiveness and high yield. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions primarily affecting the formyl group.

Reduction: : Reduction reactions may target the nitrile group, converting it into various derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, especially involving the methoxy and difluoromethoxy groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts.

Substituting Agents: : Halogenating reagents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: : Conversion to carboxylic acids.

Reduction: : Formation of amines from nitrile reduction.

Substitution: : Various substituted aromatic derivatives.

Vergleich Mit ähnlichen Verbindungen

Unique Features

Compared to other pyrazole derivatives, this compound's distinct difluoromethoxy and methoxy substitutions confer unique chemical reactivity and biological activity, enhancing its applicability in diverse fields.

Similar Compounds

3-{3-[4-(Methoxy)-3-nitrophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile

3-{3-[4-(Methyl)-3-fluorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile

3-{3-[4-(Ethoxy)-3-chlorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile

Exploring this compound reveals its profound impact across multiple scientific disciplines, making it a fascinating subject for further research and application. The uniqueness of its structure and reactivity patterns opens new avenues in chemistry, biology, medicine, and industry.

Eigenschaften

IUPAC Name |

3-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formylpyrazol-1-yl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N3O3/c1-22-13-7-10(3-4-12(13)23-15(16)17)14-11(9-21)8-20(19-14)6-2-5-18/h3-4,7-9,15H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFRDMXZVOOSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NN(C=C2C=O)CCC#N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2410571.png)

![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2410578.png)

![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2410589.png)